N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide monoacetate N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide monoacetate
Brand Name: Vulcanchem
CAS No.: 93942-08-6
VCID: VC17004063
InChI: InChI=1S/C24H52N4O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(29)28-23-22-27-21-20-26-19-18-25;1-2(3)4/h26-27H,2-23,25H2,1H3,(H,28,29);1H3,(H,3,4)
SMILES:
Molecular Formula: C24H52N4O.C2H4O2
C26H56N4O3
Molecular Weight: 472.7 g/mol

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide monoacetate

CAS No.: 93942-08-6

Cat. No.: VC17004063

Molecular Formula: C24H52N4O.C2H4O2
C26H56N4O3

Molecular Weight: 472.7 g/mol

* For research use only. Not for human or veterinary use.

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide monoacetate - 93942-08-6

Specification

CAS No. 93942-08-6
Molecular Formula C24H52N4O.C2H4O2
C26H56N4O3
Molecular Weight 472.7 g/mol
IUPAC Name acetic acid;N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]octadecanamide
Standard InChI InChI=1S/C24H52N4O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(29)28-23-22-27-21-20-26-19-18-25;1-2(3)4/h26-27H,2-23,25H2,1H3,(H,28,29);1H3,(H,3,4)
Standard InChI Key ZPHYJDBFRAZJAL-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)NCCNCCNCCN.CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, acetic acid;N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]octadecanamide, reveals its dual-component structure: a stearamide (octadecanamide) group linked to a branched polyamine chain terminated by an acetate group. The stearamide moiety provides hydrophobicity through its C18 alkyl chain, while the polyamine segment introduces multiple protonatable nitrogen atoms, enabling pH-dependent solubility and chelation potential. The acetate group further modifies solubility and electronic properties.

Table 1: Key Structural and Physical Properties

PropertyValue/Descriptor
Molecular FormulaC26H56N4O3\text{C}_{26}\text{H}_{56}\text{N}_4\text{O}_3
Molecular Weight472.7 g/mol
CAS Registry Number93942-08-6
IUPAC Nameacetic acid;N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]octadecanamide
Canonical SMILESCCCCCCCCCCCCCCCCCC(=O)NCCNCCNCCN.CC(=O)O
InChI KeyZPHYJDBFRAZJAL-UHFFFAOYSA-N

The SMILES string illustrates the connectivity: an 18-carbon acyl chain (stearamide) bonded to a tetraethylenepentamine-like chain, with one terminal amine acetylated. This configuration suggests amphiphilic behavior, potentially enabling micelle formation or membrane interactions.

Spectroscopic and Computational Data

While experimental spectral data (NMR, IR, MS) are unavailable in public domains, computational predictions using tools like PubChem’s structure-based algorithms indicate characteristic absorption bands for amide C=O stretching (~1650 cm⁻¹), N-H bending (~1550 cm⁻¹), and acetate C-O vibrations (~1250 cm⁻¹). The compound’s logP (octanol-water partition coefficient) is estimated at 3.8±0.5, reflecting moderate lipophilicity suitable for lipid bilayer penetration.

Synthesis and Industrial Preparation

Reaction Pathways

The synthesis begins with stearic acid derivatives, typically stearoyl chloride, reacting with tetraethylenepentamine (TEPA) under Schotten-Baumann conditions to form N-(2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)stearamide. Subsequent acetylation employs acetic anhydride or acetyl chloride in dichloromethane, selectively targeting the terminal primary amine.

Critical Reaction Steps:

  • Amide Formation:
    C17H35COCl+H2N(CH2)2NH(CH2)2NH(CH2)2NH2C17H35CONH(CH2)2NH(CH2)2NH(CH2)2NH2+HCl\text{C}_{17}\text{H}_{35}\text{COCl} + \text{H}_2\text{N}(\text{CH}_2)_2\text{NH}(\text{CH}_2)_2\text{NH}(\text{CH}_2)_2\text{NH}_2 \rightarrow \text{C}_{17}\text{H}_{35}\text{CONH}(\text{CH}_2)_2\text{NH}(\text{CH}_2)_2\text{NH}(\text{CH}_2)_2\text{NH}_2 + \text{HCl}

  • Acetylation:
    C17H35CONH(CH2)2NH(CH2)2NH(CH2)2NH2+(CH3CO)2OC17H35CONH(CH2)2NH(CH2)2NH(CH2)2NHCOCH3+CH3COOH\text{C}_{17}\text{H}_{35}\text{CONH}(\text{CH}_2)_2\text{NH}(\text{CH}_2)_2\text{NH}(\text{CH}_2)_2\text{NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_{17}\text{H}_{35}\text{CONH}(\text{CH}_2)_2\text{NH}(\text{CH}_2)_2\text{NH}(\text{CH}_2)_2\text{NHCOCH}_3 + \text{CH}_3\text{COOH}

Yield optimization requires strict control of stoichiometry (1:1 amine:acylating agent) and reaction temperature (0–5°C during amidation, room temperature for acetylation). Industrial-scale production likely employs continuous flow reactors to enhance mixing and heat transfer.

Purification Challenges

The product’s high polarity and tendency to form coordination complexes with metal ions necessitate multi-step purification:

  • Liquid-Liquid Extraction: Separation from unreacted amines using ethyl acetate/water biphasic systems.

  • Ion-Exchange Chromatography: Removal of cationic byproducts via Dowex® 50WX4 resin.

  • Crystallization: Final recrystallization from ethanol/water mixtures yields >95% purity.

Comparative Analysis with Structural Analogs

Table 2: Key Comparisons with Related Compounds

CompoundMolecular FormulaKey Differences
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)dodecanamide monoacetateC20H44N4O3\text{C}_{20}\text{H}_{44}\text{N}_4\text{O}_3Shorter C12 alkyl chain reduces lipophilicity (logP ~2.1)
N-[3-(Dimethylamino)propyl]stearamide monoacetate C25H50N2O3\text{C}_{25}\text{H}_{50}\text{N}_2\text{O}_3Dimethylamino group alters pKa (predicted 8.2 vs. 9.5 for primary amines)

The C18 chain in N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide monoacetate enhances membrane affinity compared to C12 analogs, while its primary amines offer stronger metal chelation versus tertiary amine derivatives .

Future Research Directions

  • Toxicological Profiling: Acute oral toxicity (LD50), mutagenicity (Ames test), and endocrine disruption potential require evaluation .

  • Process Optimization: Microwave-assisted synthesis and biocatalytic routes could improve sustainability.

  • Application-Specific Formulations: Nanoemulsions for topical drug delivery or crosslinking agents in polymer chemistry.

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